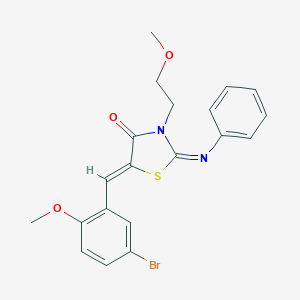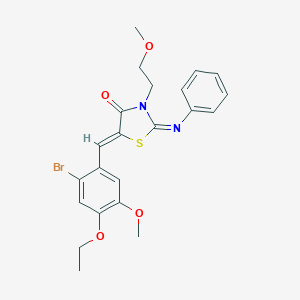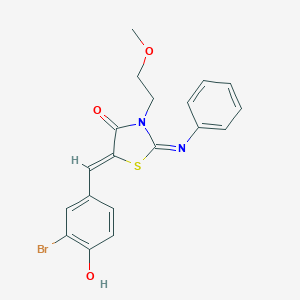
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethoxyphenylacetamidobutane (FMPAB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of phenylacetamide and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
FMPAB has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter and can be used as a dopamine transporter ligand in positron emission tomography (PET) imaging studies. FMPAB has also been studied for its potential as a treatment for addiction and depression. Moreover, it has been used as a tool to study the role of the dopamine transporter in various physiological and pathological conditions.
作用機序
FMPAB is a dopamine transporter ligand that binds to the dopamine transporter and inhibits dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and behavior. FMPAB has also been shown to have an affinity for other neurotransmitter transporters such as norepinephrine and serotonin transporters, but with lower affinity than the dopamine transporter.
Biochemical and Physiological Effects
FMPAB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction-like behavior. FMPAB has also been shown to have antidepressant-like effects in animal models, which may be due to its ability to increase dopamine levels in the brain. Moreover, FMPAB has been shown to have anxiolytic effects in animal models.
実験室実験の利点と制限
FMPAB has several advantages for lab experiments. It is a highly selective and potent dopamine transporter ligand, which makes it an ideal tool for studying the role of the dopamine transporter in various physiological and pathological conditions. Moreover, FMPAB has been shown to have good brain penetration, which makes it suitable for in vivo studies. However, one limitation of FMPAB is that it has a short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are several future directions for FMPAB research. One area of interest is the potential use of FMPAB as a treatment for addiction and depression. Moreover, FMPAB can be used as a tool to study the role of the dopamine transporter in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, the development of FMPAB analogs with longer half-lives and improved brain penetration could lead to new insights into the role of the dopamine transporter in the brain.
Conclusion
In conclusion, FMPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been extensively studied for its potential as a dopamine transporter ligand, treatment for addiction and depression, and tool to study the role of the dopamine transporter in various physiological and pathological conditions. FMPAB has several advantages for lab experiments, but also has limitations such as its short half-life. There are several future directions for FMPAB research, which could lead to new insights into the role of the dopamine transporter in the brain.
合成法
The synthesis method for FMPAB involves the reaction of 4-fluoroacetophenone with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to reductive amination using sodium borohydride to yield FMPAB. This method has been optimized to produce high yields of FMPAB with high purity.
特性
分子式 |
C17H18FNO2 |
|---|---|
分子量 |
287.33 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-11-5-13(6-12-16)3-2-4-17(20)19-15-9-7-14(18)8-10-15/h5-12H,2-4H2,1H3,(H,19,20) |
InChIキー |
MRHQVAUPFWPCJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
正規SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)

![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)